1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide
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Overview
Description
1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide is a quaternary ammonium salt derived from 1,4-diazabicyclo[2.2.2]octane. This compound is known for its unique structure, which includes a bicyclic framework with nitrogen atoms at the bridgehead positions. It is commonly used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide can be synthesized through the alkylation of 1,4-diazabicyclo[2.2.2]octane with butyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The reaction is usually complete within a few hours, and the product can be isolated by precipitation with a non-polar solvent like diethyl ether .
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carried out in large-scale reactors with precise control over temperature and pressure to maximize yield and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Transalkylation: The compound can undergo transalkylation reactions, where the butyl group is transferred to another nucleophile.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Transalkylation: This reaction can be performed without a catalyst, but the presence of a base like sodium hydroxide can enhance the reaction rate.
Major Products
Nucleophilic Substitution: The major products are substituted ammonium salts.
Transalkylation: The products include new quaternary ammonium salts with different alkyl groups.
Scientific Research Applications
1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-butyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide involves its ability to act as a nucleophilic catalyst. The quaternary ammonium group facilitates the transfer of alkyl groups in nucleophilic substitution and transalkylation reactions. The compound interacts with molecular targets through hydrogen bonding and electrostatic interactions, enhancing the reactivity of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: The parent compound, which lacks the butyl group, is a strong nucleophile and base.
1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide: Similar structure but with a methyl group instead of a butyl group, leading to different reactivity and solubility properties.
Uniqueness
1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide is unique due to its enhanced solubility in organic solvents and its ability to act as a phase-transfer catalyst. The butyl group increases its hydrophobicity, making it more suitable for reactions in non-polar solvents compared to its parent compound .
Properties
CAS No. |
202256-57-3 |
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Molecular Formula |
C10H21BrN2 |
Molecular Weight |
249.19 g/mol |
IUPAC Name |
1-butyl-4-aza-1-azoniabicyclo[2.2.2]octane;bromide |
InChI |
InChI=1S/C10H21N2.BrH/c1-2-3-7-12-8-4-11(5-9-12)6-10-12;/h2-10H2,1H3;1H/q+1;/p-1 |
InChI Key |
DDJZEWGMVHUBGS-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]12CCN(CC1)CC2.[Br-] |
Origin of Product |
United States |
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